WP 1122

Beschreibung

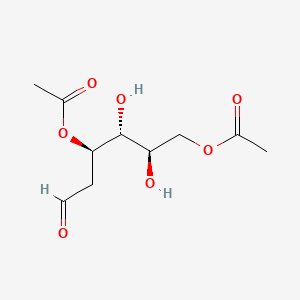

Eigenschaften

Molekularformel |

C10H16O7 |

|---|---|

Molekulargewicht |

248.23 g/mol |

IUPAC-Name |

[(2R,3R,4R)-4-acetyloxy-2,3-dihydroxy-6-oxohexyl] acetate |

InChI |

InChI=1S/C10H16O7/c1-6(12)16-5-8(14)10(15)9(3-4-11)17-7(2)13/h4,8-10,14-15H,3,5H2,1-2H3/t8-,9-,10-/m1/s1 |

InChI-Schlüssel |

BYPTXUKSDKAPKO-OPRDCNLKSA-N |

Isomerische SMILES |

CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)O)O |

Kanonische SMILES |

CC(=O)OCC(C(C(CC=O)OC(=O)C)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of WP1122: A Technical Guide to a Novel Glycolysis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WP1122 is a rationally designed prodrug of 2-deoxy-D-glucose (2-DG) that acts as a potent inhibitor of glycolysis. Its chemical modification into a diacetylated ester significantly enhances its pharmacokinetic properties, enabling it to bypass the limitations of its parent compound, 2-DG. This guide provides a comprehensive overview of the mechanism of action of WP1122, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and experimental pathways. WP1122's ability to efficiently cross the blood-brain barrier and target the metabolic vulnerability of highly glycolytic tumors, such as glioblastoma, positions it as a promising candidate for further preclinical and clinical development.

Introduction: Overcoming the Challenges of Glycolysis Inhibition

The Warburg effect, a phenomenon where cancer cells predominantly rely on aerobic glycolysis for energy production, is a hallmark of many aggressive cancers, including glioblastoma multiforme (GBM).[1] This metabolic shift presents a therapeutic window for targeting cancer cells by inhibiting glycolysis. 2-deoxy-D-glucose (2-DG), a glucose analog, has been explored as a glycolysis inhibitor; however, its clinical utility has been hampered by poor drug-like characteristics, including a short half-life and limited ability to cross the blood-brain barrier (BBB).[1][2]

WP1122, chemically 3,6-di-O-acetyl-2-deoxy-D-glucose, was developed to overcome these limitations.[3] As a prodrug, WP1122 exhibits improved lipophilicity, allowing for passive diffusion across the BBB and cellular membranes, independent of glucose transporters.[4][5] This enhanced delivery mechanism leads to significantly higher intracellular concentrations of the active drug, 2-DG, in target tissues.[3]

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of WP1122 can be delineated into a sequential process of cellular uptake, activation, and metabolic inhibition:

-

Passive Diffusion and Cellular Uptake: Unlike 2-DG, which relies on glucose transporters (GLUTs), the acetylated form of WP1122 allows it to passively diffuse across the cell membrane and the BBB.[3][4] This property is crucial for targeting brain tumors like glioblastoma.

-

Intracellular Activation: Once inside the cell, intracellular esterases cleave the acetyl groups from WP1122, releasing the active molecule, 2-deoxy-D-glucose (2-DG).[3][4][5][6]

-

Phosphorylation and Metabolic Trapping: The liberated 2-DG is then phosphorylated at the C-6 position by the enzyme hexokinase (HK), the first rate-limiting enzyme of glycolysis, to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][3] Due to the absence of a hydroxyl group at the C-2 position, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase (PGI) and is thus trapped within the cell.[1][4]

-

Inhibition of Glycolysis: The accumulation of 2-DG-6-P competitively inhibits both hexokinase and phosphoglucose isomerase.[4] This dual inhibition effectively shuts down the glycolytic pathway, leading to a depletion of ATP, the cell's primary energy currency.

-

Induction of Cell Death: The profound energy stress caused by the cessation of glycolysis ultimately triggers cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on this metabolic pathway for survival.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for WP1122, demonstrating its potency and improved pharmacological profile compared to 2-DG.

| Parameter | Cell Line | Condition | Value | Reference |

| IC₅₀ | Broad Spectrum of Cancer Cells | Hypoxic and Normoxic | 1–10 mM | [3] |

| U-87 Glioblastoma | 72 hours | 2 mM | [4] | |

| U-251 Glioblastoma | 72 hours | 0.8 mM | [4] |

Table 1: In Vitro Cytotoxicity of WP1122

| Parameter | Comparison | Result | Reference |

| Maximum Plasma Concentration of 2-DG | WP1122 vs. Equimolar 2-DG (Oral Administration) | Two orders of magnitude higher with WP1122 | [3] |

| 2-DG Levels in Brain | WP1122 vs. Equimolar 2-DG | Significantly higher with WP1122 | [3] |

| Half-life | WP1122 | Approximately 6 hours | [1] |

Table 2: Pharmacokinetic Advantages of WP1122

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of WP1122.

In Vitro Glycolysis Inhibition Assay (Extracellular Acidification Rate - ECAR)

This protocol describes the use of a Seahorse XF Analyzer to measure the rate of extracellular acidification, a key indicator of glycolysis.

Materials:

-

U-87 MG glioblastoma cells

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: DMEM base medium supplemented with 2 mM L-glutamine, pH adjusted to 7.4

-

Glucose (10 mM)

-

Oligomycin (1.0 µM)

-

2-Deoxy-D-glucose (50 mM)

-

WP1122

Procedure:

-

Cell Seeding: Seed U-87 MG cells in a Seahorse XF cell culture microplate at a density of 2 x 10⁴ cells/well in 80 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

-

Assay Preparation: The following day, remove the growth medium from the cells and wash twice with 180 µL of pre-warmed assay medium. After the final wash, add 180 µL of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow the cells to equilibrate.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds:

-

Port A: Glucose (to a final concentration of 10 mM)

-

Port B: Oligomycin (to a final concentration of 1.0 µM)

-

Port C: 2-Deoxy-D-glucose (to a final concentration of 50 mM)

-

For WP1122-treated wells, add the desired concentration of WP1122 to the assay medium during the equilibration step.

-

-

Seahorse XF Analysis: Calibrate the sensor cartridge and run the Seahorse XF Glycolysis Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the ECAR at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.

-

Data Analysis: Analyze the resulting data to determine key glycolytic parameters, including glycolysis, glycolytic capacity, and glycolytic reserve. Compare the ECAR profiles of control cells and cells treated with WP1122 to quantify the inhibitory effect of the compound.

Orthotopic U87 Glioblastoma Mouse Model and In Vivo Efficacy Study

This protocol details the establishment of an orthotopic glioblastoma model in immunodeficient mice and the subsequent evaluation of WP1122's therapeutic efficacy.

Materials:

-

Athymic nude mice (nu/nu), 6-8 weeks old

-

U-87 MG cells

-

Sterile PBS

-

Stereotactic apparatus

-

WP1122 formulated for oral administration

-

Vehicle control

Procedure:

-

Cell Preparation: Culture U-87 MG cells under standard conditions. On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend at a concentration of 1 x 10⁵ cells/5 µL in sterile PBS.

-

Stereotactic Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Create a small burr hole in the skull over the right striatum (coordinates: 2 mm lateral to the bregma, 1 mm anterior to the bregma, and a depth of 3 mm). Slowly inject 5 µL of the U-87 MG cell suspension into the brain parenchyma. Close the incision with a suture.

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) starting 7-10 days post-implantation.

-

Drug Administration: Once tumors are established (e.g., reach a predetermined size), randomize the mice into treatment and control groups. Administer WP1122 or vehicle control orally (e.g., via gavage) according to the desired dosing schedule and concentration.

-

Efficacy Evaluation: Monitor the mice for signs of tumor progression and overall health. The primary endpoint is typically overall survival. At the end of the study, euthanize the mice and harvest the brains for histological analysis to confirm tumor presence and assess treatment effects.

Pharmacokinetic Study of Orally Administered WP1122 in Mice

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of WP1122 after oral administration.

Materials:

-

C57BL/6 or similar mouse strain

-

WP1122 formulated for oral administration

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing: Administer a single oral dose of WP1122 to a cohort of mice. A typical dose for a preliminary study might be 10 mg/kg.

-

Blood Sampling: Collect blood samples from a subset of mice at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes). Blood can be collected via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of WP1122 and its active metabolite, 2-DG, in plasma.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of WP1122 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of WP1122.

Caption: Experimental workflow for WP1122 evaluation.

Conclusion

WP1122 represents a significant advancement in the development of glycolysis inhibitors for cancer therapy. Its innovative prodrug design successfully addresses the pharmacokinetic shortcomings of 2-DG, leading to enhanced bioavailability and central nervous system penetration. The robust preclinical data, supported by the experimental methodologies outlined in this guide, provide a strong rationale for the continued investigation of WP1122 as a targeted metabolic therapy for glioblastoma and other highly glycolytic cancers. Further research will be crucial to fully elucidate its clinical potential and to identify optimal combination strategies to maximize its therapeutic impact.

References

- 1. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kelekarlab.umn.edu [kelekarlab.umn.edu]

- 3. encodeproject.org [encodeproject.org]

- 4. dr.clintile.com [dr.clintile.com]

- 5. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]

- 6. ebiohippo.com [ebiohippo.com]

The Pharmacokinetics of WP1122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WP1122 is a novel, investigational prodrug of 2-deoxy-D-glucose (2-DG) designed to overcome the pharmacokinetic limitations of its parent compound. As a glycolysis inhibitor, 2-DG holds therapeutic promise for highly glycolytic tumors, such as glioblastoma and pancreatic cancer. However, its clinical utility has been hampered by poor drug-like properties, including a short half-life and limited ability to cross the blood-brain barrier (BBB).[1][2] WP1122, a di-acetylated ester of 2-DG, has been developed to enhance its bioavailability, extend its plasma half-life, and improve its penetration into the central nervous system.[1][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of WP1122, drawing from available preclinical data.

Mechanism of Action and Pharmacokinetic Rationale

WP1122 is designed to act as a more effective delivery vehicle for 2-DG. The acetyl groups increase the lipophilicity of the molecule, allowing it to more readily cross cellular membranes, including the blood-brain barrier, via passive diffusion rather than relying on glucose transporters.[3][4] Once inside the target cells or the brain, ubiquitous esterases cleave the acetyl groups, releasing the active 2-DG. This intracellular conversion effectively traps the 2-DG, leading to its accumulation in tissues with high metabolic activity, such as tumors.[1][3]

The released 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). 2-DG-6-P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase and a non-competitive inhibitor of hexokinase.[1] This dual inhibition leads to a shutdown of glycolysis, depleting the cancer cells of the ATP and metabolic intermediates necessary for their rapid proliferation and survival.

Preclinical Pharmacokinetics

While specific quantitative pharmacokinetic parameters for WP1122 are not widely published, preclinical studies have consistently demonstrated its superior pharmacokinetic profile compared to the administration of 2-DG alone.

Qualitative Pharmacokinetic Advantages of WP1122:

-

Increased Bioavailability and Plasma Concentrations: Oral administration of WP1122 in mice has been shown to result in a maximum plasma concentration (Cmax) of 2-DG that is two orders of magnitude higher than that achieved with an equimolar oral dose of 2-DG.[1][3] Another report suggests a two-fold higher plasma concentration of 2-DG following WP1122 administration compared to 2-DG alone.[4]

-

Extended Half-Life: WP1122 has a reported plasma half-life of approximately 6 hours, a significant improvement over the rapid metabolism of 2-DG, which is rendered ineffective within minutes of entering the body.[1]

-

Enhanced Brain Penetration: Preclinical studies have shown significantly higher levels of 2-DG in the brains of mice treated with WP1122 compared to those who received an equivalent dose of 2-DG, highlighting its potential for treating brain tumors like glioblastoma.[1][3]

Quantitative Pharmacokinetic Data of 2-Deoxy-D-Glucose (Active Metabolite)

The following table summarizes available pharmacokinetic data for the active metabolite, 2-DG, from a Phase I clinical trial in patients with advanced solid tumors. This data provides context for the expected therapeutic concentrations of the active moiety of WP1122.

| Parameter | 30 mg/kg/day | 45 mg/kg/day | 60 mg/kg/day |

| Mean Cmax (µM ± SD) | 276.7 ± 18.6 | 449.2 ± 168.5 | 744.0 ± 289.1 |

| Mean AUC (µmol/L·hr ± SD) | 821.2 ± 236.2 | 1107.7 ± 213.3 | 2086.2 ± 743.2 |

| Mean Half-life (t½) (hr ± SD) | Not Reported | 7.3 ± 1.6 (Cycle 1) | Not Reported |

Data from a Phase I study of 2-DG in patients with advanced malignancies.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of WP1122 are not publicly available. However, a typical preclinical study to determine its pharmacokinetic profile in a rodent model would involve the following key steps.

Representative Protocol: Oral Pharmacokinetic Study in Mice

1. Animal Model:

-

Male or female CD-1 or C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Animals are fasted overnight prior to dosing.

2. Drug Formulation and Administration:

-

WP1122 is formulated in a suitable vehicle (e.g., a solution of PEG400 and Labrasol) to ensure solubility and stability.

-

A single dose of WP1122 is administered via oral gavage at a predetermined concentration (e.g., 50 mg/kg).

3. Blood Sampling:

-

Blood samples (approximately 50-100 µL) are collected via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus) at multiple time points post-dose.

-

Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

4. Plasma Preparation:

-

Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Plasma is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method:

-

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentrations of both WP1122 and its active metabolite, 2-DG, in the plasma samples.

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

6. Pharmacokinetic Analysis:

-

The plasma concentration-time data for both WP1122 and 2-DG are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

-

Key pharmacokinetic parameters to be determined include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

-

Elimination half-life (t½)

-

Apparent total clearance (CL/F)

-

Apparent volume of distribution (Vd/F)

-

Mandatory Visualizations

Signaling Pathway of WP1122 Action

Experimental Workflow for Preclinical Pharmacokinetic Study

Conclusion

WP1122 represents a promising advancement in the development of glycolysis inhibitors for cancer therapy. Its design as a prodrug of 2-DG effectively addresses the pharmacokinetic shortcomings of the parent molecule, leading to enhanced plasma concentrations, a longer half-life, and improved brain penetration in preclinical models. While detailed quantitative pharmacokinetic data for WP1122 itself remains limited in the public domain, the significant increase in the exposure of its active metabolite, 2-DG, in both plasma and brain tissue underscores its potential as a more effective therapeutic agent for targeting highly glycolytic tumors, particularly those located in the central nervous system. Further clinical investigation is warranted to fully characterize the pharmacokinetic profile of WP1122 in humans and to establish its safety and efficacy.

References

WP1122: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of WP1122, a novel prodrug of 2-deoxy-D-glucose (2-DG). WP1122 is under investigation as a therapeutic agent for glioblastoma multiforme (GBM) and other highly glycolytic tumors. A key challenge in treating brain tumors is the effective delivery of therapeutic agents across the BBB. WP1122 has been specifically designed to overcome this obstacle. This document details the mechanism of WP1122's enhanced central nervous system (CNS) uptake, summarizes available preclinical data, outlines typical experimental protocols for assessing BBB permeability, and provides visual representations of its mechanism of action and experimental workflows.

Introduction to WP1122 and the Blood-Brain Barrier Challenge

Glioblastoma, an aggressive and common primary brain tumor, is characterized by its reliance on anaerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[1] This metabolic feature makes glycolysis an attractive therapeutic target. 2-Deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis, has been explored as a potential anti-cancer agent. However, its clinical utility has been hampered by poor pharmacokinetic properties, including a short half-life and limited ability to penetrate the BBB.[2][3]

To address these limitations, WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose) was developed as a prodrug of 2-DG.[3] The acetylation of 2-DG increases its lipophilicity, a key physicochemical property that facilitates passive diffusion across the BBB.[2][4] This strategy is analogous to the enhanced CNS penetration of heroin (diacetylmorphine) compared to its parent compound, morphine.[2][5] Once inside the brain, WP1122 is believed to be deacetylated by intracellular esterases, releasing 2-DG. The liberated 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized and competitively inhibits hexokinase, thereby blocking glycolysis.[3][4]

Quantitative Data on WP1122 Permeability and Efficacy

Preclinical studies have demonstrated the superior pharmacokinetic profile and CNS uptake of WP1122 compared to 2-DG. While specific quantitative data on brain-to-plasma ratios (Kp or Kp,uu) and in vitro apparent permeability coefficients (Papp) for WP1122 are not extensively published, the available information strongly indicates enhanced BBB penetration.

In Vivo Data Summary

In vivo studies in murine models have shown that oral administration of WP1122 leads to significantly higher concentrations of 2-DG in the brain compared to the administration of an equimolar dose of 2-DG.[3] Furthermore, WP1122 administration has been reported to result in a two-fold higher plasma concentration of 2-DG compared to administering 2-DG alone, indicating improved oral bioavailability.[4] The half-life of WP1122 is approximately 6 hours, a significant improvement over the rapid metabolism of 2-DG.[2]

| Parameter | Finding | Species | Reference |

| Brain 2-DG Levels | Significantly higher in WP1122-treated mice compared to 2-DG treated mice. | Mouse | [3] |

| Plasma 2-DG Levels | Two-fold higher maximum concentration after WP1122 administration compared to 2-DG. | Mouse | [3] |

| Half-life (WP1122) | Approximately 6 hours. | Not specified | [2] |

In Vitro Efficacy Data

In vitro studies using glioblastoma cell lines have demonstrated the potent anti-glycolytic and cytotoxic effects of WP1122.

| Cell Line | Condition | IC50 (WP1122) | Reference |

| U-87 | Normoxia & Hypoxia | 1-10 mM | [3] |

| U-251 | Normoxia & Hypoxia | Not specified | [4] |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The assessment of a drug candidate's ability to cross the BBB is a critical step in CNS drug development. A combination of in vitro and in vivo models is typically employed to determine permeability characteristics. While specific protocols for WP1122 are not publicly detailed, the following represent standard methodologies in the field.

In Vitro Blood-Brain Barrier Models

In vitro BBB models are valuable for initial screening and mechanistic studies of drug transport. These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a "blood" (apical) and a "brain" (basolateral) compartment.

Objective: To determine the apparent permeability coefficient (Papp) of WP1122 across a cellular model of the BBB.

Materials:

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or primary brain endothelial cells

-

Co-culture cells (astrocytes, pericytes) (optional, for more complex models)

-

Cell culture medium and supplements

-

WP1122 and analytical standards

-

LC-MS/MS system for quantification

Protocol:

-

Cell Culture:

-

Coat Transwell® inserts with an appropriate extracellular matrix component (e.g., collagen, fibronectin).

-

Seed brain endothelial cells on the apical side of the insert and allow them to form a confluent monolayer. For co-culture models, astrocytes and/or pericytes can be seeded on the basolateral side of the insert or the bottom of the well.

-

Culture the cells until a tight monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add WP1122 at a known concentration to the apical (A) chamber (to measure A-to-B transport) or the basolateral (B) chamber (to measure B-to-A transport).

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

-

Immediately replace the collected volume with fresh transport buffer.

-

-

Quantification:

-

Analyze the concentration of WP1122 and its metabolite, 2-DG, in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

-

-

In Vivo Pharmacokinetic and Brain Distribution Studies

In vivo studies in animal models are essential to confirm BBB penetration and determine the pharmacokinetic profile of a drug in a physiological setting.

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of WP1122 and its active metabolite 2-DG.

Materials:

-

Male C57BL/6 mice or other appropriate rodent model

-

WP1122 formulation for oral or intravenous administration

-

Anesthesia

-

Surgical tools for tissue collection

-

LC-MS/MS system for quantification

Protocol:

-

Animal Dosing:

-

Administer WP1122 to mice at a predetermined dose via the intended clinical route (e.g., oral gavage).

-

-

Sample Collection:

-

At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.

-

Collect blood samples via cardiac puncture and process to obtain plasma.

-

Perfuse the brain with saline to remove intravascular blood.

-

Excise the brain, weigh it, and homogenize it.

-

-

Sample Analysis:

-

Determine the concentration of WP1122 and 2-DG in plasma and brain homogenates using a validated LC-MS/MS method.

-

Determine the unbound fraction of the drug in plasma (fu,plasma) and brain tissue (fu,brain) using techniques like equilibrium dialysis.

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp) as the ratio of the total drug concentration in the brain to the total drug concentration in plasma.

-

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma. Kp,uu is a more accurate measure of BBB transport as it accounts for differential protein binding in the two compartments.

-

Visualizations: Signaling Pathway and Experimental Workflows

To further elucidate the mechanisms and experimental approaches related to WP1122, the following diagrams are provided.

Caption: WP1122 crosses the BBB via passive diffusion and inhibits glycolysis.

Caption: Workflow for in vitro and in vivo BBB permeability studies.

Conclusion

WP1122 represents a promising strategy for delivering the glycolytic inhibitor 2-DG to the brain for the treatment of glioblastoma and other CNS malignancies. Its enhanced lipophilicity facilitates passive diffusion across the blood-brain barrier, leading to higher brain concentrations of the active drug compared to the administration of 2-DG itself. While further quantitative data from preclinical and clinical studies are needed to fully characterize its BBB permeability, the existing evidence strongly supports the rationale behind its design. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and development of WP1122 and other CNS-targeted therapeutics.

References

- 1. animallifesciences.com [animallifesciences.com]

- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]

- 3. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WP1122 - Moleculin [moleculin.com]

The Role of WP1122 in Glioblastoma Multiforme Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of approximately 15 months.[1][2] The inherent resistance of GBM to conventional therapies necessitates the exploration of novel therapeutic strategies. One promising avenue of research focuses on exploiting the metabolic vulnerabilities of cancer cells. WP1122, a novel prodrug of 2-deoxy-D-glucose (2-DG), has emerged as a significant agent in glioblastoma research. This technical guide provides an in-depth overview of the core research surrounding WP1122, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.

Core Concept: Exploiting the Warburg Effect in Glioblastoma

A near-universal feature of cancer cells, including glioblastoma, is the Warburg effect—a metabolic shift towards aerobic glycolysis.[3] In this process, cancer cells preferentially metabolize glucose through glycolysis even in the presence of sufficient oxygen, a less efficient energy production method compared to oxidative phosphorylation. This metabolic reprogramming is believed to provide a proliferative advantage by supplying the necessary building blocks for rapid cell growth. Glioblastoma cells, in particular, are highly dependent on glucose and exhibit a high glycolytic rate. This dependency presents a key therapeutic window for agents that can disrupt glycolysis.

WP1122: A Brain-Penetrant Glycolysis Inhibitor

WP1122 is a rationally designed prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis.[3] As a standalone agent, 2-DG has shown limited clinical utility due to its poor pharmacokinetic properties and inability to efficiently cross the blood-brain barrier (BBB). WP1122 was developed to overcome these limitations. It is a lipophilic diester of 2-DG, a modification that facilitates its passage across the BBB.[3] Once in the brain, intracellular esterases cleave the ester groups, releasing 2-DG. This active form is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, a key enzyme in the glycolytic pathway. The accumulation of 2-DG-6P effectively shuts down glycolysis, leading to energy depletion and ultimately, cancer cell death.

Mechanism of Action and Cellular Effects

The primary mechanism of action of WP1122 is the inhibition of glycolysis. This leads to a cascade of downstream cellular effects in glioblastoma cells:

-

ATP Depletion: By blocking the primary energy-producing pathway in highly glycolytic GBM cells, WP1122 leads to a significant reduction in intracellular ATP levels.

-

Induction of Apoptosis: The profound energy stress triggered by glycolysis inhibition activates the intrinsic apoptotic pathway.[4]

-

Inhibition of Proliferation and Protein Synthesis: The lack of energy and essential metabolic intermediates curtails the rapid proliferation and protein synthesis characteristic of glioblastoma cells.[4]

-

Synergistic Effects: WP1122 has demonstrated synergistic cytotoxic effects when combined with other anticancer agents, notably histone deacetylase (HDAC) inhibitors.[5] This suggests that targeting both metabolic and epigenetic pathways could be a powerful therapeutic strategy for GBM.

Quantitative Preclinical Data

In Vitro Efficacy

WP1122 has demonstrated potent cytotoxic effects against human glioblastoma cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Treatment Duration | IC50 (mM) | Reference |

| U-87 MG | 48 hours | 3 | [4] |

| U-87 MG | 72 hours | 2 | [4] |

| U-251 MG | 48 hours | 1.25 | [4] |

| U-251 MG | 72 hours | 0.8 | [4] |

In Vivo Efficacy

Preclinical studies in orthotopic mouse models of glioblastoma have shown that WP1122 can significantly extend survival. In a U87 GBM model, WP1122 was well-tolerated and demonstrated superior performance compared to the standard-of-care chemotherapeutic agent, temozolomide (B1682018).[6] Furthermore, the combination of WP1122 and temozolomide showed even greater efficacy.[6] While specific quantitative data on tumor growth inhibition and median survival from these studies are not publicly available in detail, the qualitative results have been instrumental in advancing WP1122 to clinical trials.

Gene Expression Modulation

Preliminary studies have indicated that WP1122 can differentially regulate the expression of key genes involved in glioblastoma pathogenesis, including:

-

EGFR (Epidermal Growth Factor Receptor): A critical driver of cell proliferation and survival in GBM.

-

TP53 (Tumor Protein 53): A tumor suppressor gene often mutated in cancer.

-

IL-6 (Interleukin-6) and IL-8 (Interleukin-8): Pro-inflammatory cytokines implicated in tumor progression and angiogenesis.

Quantitative data on the fold-change in the expression of these genes following WP1122 treatment is an active area of investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of WP1122 in glioblastoma research.

Cell Culture

-

Cell Lines: Human glioblastoma cell lines U-87 MG and U-251 MG are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Assays

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan (B1609692) product.

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of WP1122 for 48 or 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.

-

Cell Seeding and Treatment: As described for the MTS assay.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution for 30 minutes at room temperature.

-

Antibody Incubation: Add anti-BrdU primary antibody and incubate for 1 hour at room temperature. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Substrate Addition and Measurement: Add TMB substrate and measure the absorbance at 450 nm.[8][9]

This assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: As described for the MTS assay.

-

Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization and Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm.[10]

This assay quantifies the amount of lactate (B86563), a byproduct of glycolysis, in the cell culture medium.

-

Cell Seeding and Treatment: As described for the MTS assay.

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

Assay Reaction: Use a commercial lactate assay kit. Typically, this involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Measurement: Measure the absorbance or fluorescence according to the kit manufacturer's instructions.[11][12]

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: As described for the MTS assay.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13][14]

In Vivo Orthotopic Xenograft Model

This model involves the implantation of human glioblastoma cells into the brains of immunodeficient mice to mimic human disease.

-

Cell Preparation: Harvest U-87 MG cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Stereotactic Injection: Under anesthesia, inject the U-87 MG cells into the striatum or cortex of the mouse brain using a stereotactic frame.

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

Treatment and Efficacy Evaluation: Once tumors are established, treat the mice with WP1122 (typically via oral gavage) and/or other therapeutic agents. Monitor tumor growth and animal survival.[15][16][17][18]

Signaling Pathways and Visualizations

WP1122 Mechanism of Action

The following diagram illustrates the mechanism by which WP1122 enters the brain and inhibits glycolysis in glioblastoma cells.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for assessing the in vitro efficacy of WP1122.

Logical Relationship of WP1122's Therapeutic Strategy

This diagram illustrates the logical progression from the biological rationale to the therapeutic application of WP1122 in glioblastoma.

Conclusion and Future Directions

WP1122 represents a promising, metabolically targeted therapeutic agent for glioblastoma multiforme. Its ability to effectively cross the blood-brain barrier and inhibit glycolysis addresses two of the major challenges in treating this devastating disease. The robust preclinical data has paved the way for its clinical investigation.[1][2] Future research will likely focus on several key areas:

-

Combination Therapies: Further exploration of synergistic combinations with other targeted therapies, immunotherapies, and radiation to enhance its anti-glioblastoma efficacy.

-

Biomarker Discovery: Identification of predictive biomarkers to select patients who are most likely to respond to WP1122 treatment.

-

Resistance Mechanisms: Investigation of potential mechanisms of resistance to WP1122 to develop strategies to overcome them.

-

Clinical Translation: Continued evaluation in well-designed clinical trials to establish its safety and efficacy in glioblastoma patients.

The ongoing research into WP1122 underscores the potential of targeting cellular metabolism as a viable and potent strategy in the fight against glioblastoma multiforme.

References

- 1. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]

- 2. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]

- 3. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]

- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. animallifesciences.com [animallifesciences.com]

- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

- 17. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 18. td2inc.com [td2inc.com]

WP1122: A Technical Whitepaper on its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG) that has emerged as a promising broad-spectrum antiviral candidate. By targeting fundamental host-cell metabolic processes essential for viral replication, specifically glycolysis and N-linked glycosylation, WP1122 presents a dual mechanism of action that offers a high barrier to the development of viral resistance. Preclinical in vitro studies have demonstrated significant antiviral activity against various viruses, including SARS-CoV-2. This technical guide provides an in-depth overview of the core science behind WP1122, including its mechanism of action, a summary of key experimental data, and detailed experimental protocols.

Introduction

Viral diseases continue to pose a significant threat to global health, necessitating the development of novel antiviral agents with broad-spectrum activity and a favorable resistance profile. WP1122, a rationally designed prodrug of 2-deoxy-D-glucose (2-DG), has been developed to overcome the pharmacological limitations of 2-DG, such as its short half-life and poor tissue distribution.[1] By enhancing the systemic exposure and intracellular concentration of 2-DG, WP1122 effectively inhibits two critical host-cell pathways exploited by viruses for their replication: glycolysis and N-linked glycosylation. This dual-pronged attack not only disrupts viral energy supplies but also interferes with the proper folding and function of viral glycoproteins, essential for viral entry and egress.

Mechanism of Action

WP1122's antiviral activity stems from its intracellular conversion to 2-DG, which acts as a competitive inhibitor in two major metabolic pathways:

Inhibition of Glycolysis

Viruses are obligate intracellular parasites that heavily rely on the host cell's metabolic machinery for energy and biosynthetic precursors to support their replication. A common feature of many viral infections is the upregulation of glycolysis. 2-DG, being a glucose analog, is taken up by glucose transporters into the cell. Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the competitive inhibition of hexokinase and phosphoglucose (B3042753) isomerase. This results in the depletion of ATP and essential metabolic intermediates, effectively "starving" the virus-infected cell.[1][2]

Disruption of N-linked Glycosylation

Many viral envelope proteins are glycoproteins that require proper N-linked glycosylation in the endoplasmic reticulum (ER) for their correct folding, trafficking, and function. This process is crucial for viral infectivity, assembly, and release. 2-DG can be converted into 2-deoxy-mannose and subsequently interfere with the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation.[3][4][5] This disruption leads to the accumulation of misfolded viral proteins, triggering the unfolded protein response (UPR) and ER stress, which can ultimately induce apoptosis in the infected cell.[3]

Signaling Pathway of WP1122's Antiviral Action

References

- 1. Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Warburg Effect Using WP1122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of WP1122, a novel glycolysis inhibitor, for investigating the Warburg effect in cancer research. It covers the compound's mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies, offering a comprehensive resource for professionals in oncology and drug development.

Introduction: The Warburg Effect and the Role of WP1122

The Warburg effect describes the phenomenon where cancer cells predominantly favor metabolism through aerobic glycolysis over the more energy-efficient oxidative phosphorylation pathway, even in the presence of ample oxygen.[1][2][3][4] This metabolic shift provides a rapid means of producing ATP and essential biosynthetic precursors (such as nucleotides, amino acids, and lipids) necessary to support rapid cell proliferation.[3][4] Key enzymes and transporters, including Glucose Transporter 1 (GLUT1), Hexokinase 2 (HK2), and Lactate (B86563) Dehydrogenase A (LDHA), are often upregulated in cancer cells to sustain this high glycolytic rate.[5] This metabolic reprogramming is now recognized as a hallmark of cancer and presents a promising target for therapeutic intervention.

2-Deoxy-D-glucose (2-DG), a glucose analog, has been clinically tested as a glycolysis inhibitor.[6] However, its clinical utility has been hampered by a short half-life and poor pharmacokinetic properties.[2][7] To address these limitations, WP1122 was developed as a prodrug of 2-DG.[6][8] WP1122 is a di-acetylated form of 2-DG (3,6-di-O-acetyl-2-deoxy-D-glucose) designed to improve bioavailability and central nervous system (CNS) uptake, making it a valuable tool for studying glycolysis, particularly in aggressive brain tumors like glioblastoma (GBM).[6][7]

Mechanism of Action of WP1122

WP1122's mechanism is a two-step process. As a more lipophilic molecule than 2-DG, WP1122 can more readily cross cell membranes and the blood-brain barrier.[7] Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active compound, 2-DG.[7][9]

The liberated 2-DG is then phosphorylated by Hexokinase (HK), the first enzyme in the glycolytic pathway, to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2][10] Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase (PGI).[2][10][11] This leads to the intracellular accumulation of 2-DG-6-P, which competitively inhibits both Hexokinase and PGI, effectively halting the glycolytic flux.[1][2][9][10] This blockade of glycolysis depletes the cell of ATP and essential metabolic intermediates, ultimately leading to cell death.[1][10]

Caption: Mechanism of WP1122 activation and 2-DG-mediated inhibition.

Signaling Pathway Inhibition

The primary signaling pathway targeted by WP1122 is the glycolytic pathway. By inhibiting Hexokinase and Phosphoglucose Isomerase, WP1122 effectively blocks the initial, irreversible steps of glycolysis. This prevents the conversion of glucose into pyruvate, lactate, and other downstream metabolites essential for energy production and biosynthesis.

Caption: Inhibition of the Glycolytic Pathway by WP1122-derived 2-DG.

Quantitative Data Summary

Preclinical studies have demonstrated the potent anti-cancer effects of WP1122 in various cancer models, particularly glioblastoma. The compound exhibits significantly lower IC₅₀ values compared to 2-DG, indicating greater potency.

| Cell Line | Condition | Compound | IC₅₀ (72h) | Reference |

| U-87 (Glioblastoma) | Normoxia | 2-DG | ~5 mM | [7] |

| U-87 (Glioblastoma) | Normoxia | WP1122 | ~2 mM | [7] |

| U-251 (Glioblastoma) | Normoxia | 2-DG | ~5 mM | [7] |

| U-251 (Glioblastoma) | Normoxia | WP1122 | ~0.8 mM | [7] |

| Various Cancer Cells | Hypoxia & Normoxia | WP1122 | 1–10 mM | [6][12] |

Table 1: Comparative IC₅₀ values of WP1122 and 2-DG in glioblastoma cell lines.

| Parameter | Treatment | Result | Reference |

| Plasma Concentration of 2-DG | Oral WP1122 vs. oral 2-DG | Two-fold higher with WP1122 | [7] |

| Brain Concentration of 2-DG | WP1122 vs. 2-DG (equal dose) | Significantly higher with WP1122 | [6][12] |

| Lactate Production | WP1122 Treatment | Reduced in U-87 and U-251 cells | [7] |

| Cell Viability & Proliferation | WP1122 Treatment | Reduced in U-87 and U-251 cells | [7] |

Table 2: Pharmacokinetic and pharmacodynamic effects of WP1122.

Detailed Experimental Protocols

To assess the impact of WP1122 on the Warburg effect, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

-

Cell Seeding: Plate cancer cells (e.g., U-87, U-251 for glioblastoma studies) in appropriate multi-well plates (e.g., 96-well for viability, 24-well for metabolic assays) at a density that ensures exponential growth during the experiment.[13]

-

Adherence: Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).

-

Treatment: Prepare stock solutions of WP1122 in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.25 to 5 mM).[7] Replace the existing medium with the WP1122-containing medium.

-

Incubation: Treat cells for a specified duration (e.g., 24, 48, or 72 hours) before performing downstream assays.[7]

This assay measures the direct impact of WP1122 on the ability of cells to take up glucose.[13] A common method involves using the glucose analog 2-DG.[14][15]

-

Cell Preparation: Seed and treat cells with WP1122 as described above.

-

Glucose Starvation: Prior to the assay, replace the growth medium with glucose-free and serum-free medium and incubate for 2-4 hours.[13]

-

2-DG Incubation: Add medium containing 2-deoxyglucose (2-DG) to the cells and incubate for a short period (e.g., 10-30 minutes) to allow for uptake.[16][17]

-

Cell Lysis: Terminate the uptake by washing the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer or acid detergent solution.[15][16]

-

Detection: The accumulated intracellular 2-DG-6-phosphate (2DG6P) is then measured. This can be done using a non-radioactive, bioluminescent assay where 2DG6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH.[16] The NADPH produced is then used in a coupled enzymatic reaction to generate a luminescent or colorimetric signal that is proportional to the glucose uptake.[15][16]

As the end product of aerobic glycolysis, lactate secretion is a key indicator of the Warburg effect.[13]

-

Cell Culture and Treatment: Culture and treat cells with WP1122 in a 96-well plate for the desired duration.[13]

-

Sample Collection: At the end of the treatment period, carefully collect the cell culture supernatant.[13]

-

Lactate Measurement: The concentration of L-lactate in the supernatant is measured using a commercial colorimetric or fluorometric assay kit.[18][19][20] These assays typically involve an enzymatic reaction where lactate is oxidized by lactate dehydrogenase (or lactate oxidase), leading to the production of a signal (e.g., color, fluorescence, or luminescence) that is directly proportional to the lactate concentration.[18][19][21]

-

Data Normalization: Results are often normalized to the total protein content or cell number in the corresponding wells to account for differences in cell proliferation.

ECAR is a real-time measure of the rate at which cells acidify their environment, which is largely due to the production and extrusion of lactate.[13] This is commonly measured using an extracellular flux analyzer.[22][23]

-

Cell Seeding: Seed cells in a specialized cell culture microplate and allow them to adhere.[13][22]

-

Equilibration: On the day of the assay, replace the culture medium with an unbuffered assay medium (e.g., XF base medium supplemented with glutamine) and allow the cells to equilibrate in a non-CO₂ incubator.[22][24]

-

Baseline Measurement: Place the plate into the flux analyzer and measure the basal OCR (Oxygen Consumption Rate) and ECAR.[22][23]

-

Compound Injection: Sequentially inject compounds to assess glycolytic function. A typical sequence for a "Glycolysis Stress Test" includes:

-

Glucose: To initiate glycolysis.

-

Oligomycin: An ATP synthase inhibitor that shuts down mitochondrial respiration, forcing cells to rely on glycolysis for ATP production (maximal glycolytic capacity).

-

2-Deoxy-D-glucose (2-DG): A competitive inhibitor of hexokinase that shuts down glycolysis, confirming that the measured ECAR is due to glycolytic activity.[24]

-

-

Data Analysis: The changes in ECAR following each injection are recorded and used to calculate key parameters of glycolytic function.[24]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of WP1122 on cancer cell metabolism.

Caption: General experimental workflow for studying WP1122.

Conclusion

WP1122 represents a significant advancement over its parent compound, 2-DG, offering improved pharmacokinetic properties that make it a more effective tool for investigating and targeting the Warburg effect.[6][7] Its ability to efficiently inhibit glycolysis in highly glycolytic tumors, such as glioblastoma, has been demonstrated in preclinical models.[6][12][25] This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize WP1122 in their studies. By employing the outlined methodologies, scientists can further elucidate the role of aerobic glycolysis in cancer progression and evaluate the therapeutic potential of glycolysis inhibition as a viable anticancer strategy.

References

- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]

- 3. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. animallifesciences.com [animallifesciences.com]

- 9. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 11. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. revvity.com [revvity.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Glucose Uptake-Glo Assay Technical Manual [promega.sg]

- 17. researchgate.net [researchgate.net]

- 18. assaygenie.com [assaygenie.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. abcam.com [abcam.com]

- 21. promega.com [promega.com]

- 22. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Extracellular acidification rate (ECAR) measurements [bio-protocol.org]

- 25. Moleculin Receives FDA Orphan Drug Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]

Technical Guide: Early-Stage Clinical and Preclinical Evaluation of WP1122

For Researchers, Scientists, and Drug Development Professionals

Introduction

WP1122 is a novel, orally available prodrug of 2-deoxy-D-glucose (2-DG), an inhibitor of glycolysis.[1][2] Developed to overcome the pharmacological limitations of 2-DG, such as its short half-life and poor blood-brain barrier penetration, WP1122 is designed to deliver higher concentrations of 2-DG to target tissues, including the brain.[2] This technical guide provides a comprehensive overview of the available early-stage clinical and preclinical data on WP1122, focusing on its mechanism of action, experimental protocols, and quantitative results to inform ongoing research and development efforts.

Core Mechanism of Action

WP1122 is engineered to capitalize on the Warburg effect, the metabolic phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[2] As a prodrug, WP1122 is di-acetylated, which enhances its lipophilicity and allows for passive diffusion across the blood-brain barrier.[2][3] Intracellularly, ubiquitous esterases cleave the acetyl groups, releasing 2-DG.[2][3] The liberated 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be further metabolized in the glycolytic pathway. The accumulation of 2-DG-6-P competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to the shutdown of glycolysis, ATP depletion, and ultimately, cancer cell death.[4]

Preclinical Data

In Vitro Efficacy

WP1122 has demonstrated potent cytotoxic effects in various cancer cell lines, particularly those known to be highly glycolytic, such as glioblastoma (GBM).

Table 1: In Vitro Cytotoxicity of WP1122 in Glioblastoma Cell Lines [4]

| Cell Line | Treatment Duration | IC50 (mM) |

| U-87 | 48 hours | 3 |

| U-87 | 72 hours | 2 |

| U-251 | 48 hours | 1.25 |

| U-251 | 72 hours | 0.8 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models have shown that WP1122 has a more favorable pharmacokinetic profile compared to 2-DG and demonstrates anti-tumor activity.

Table 2: Preclinical Pharmacokinetics and Efficacy of WP1122

| Parameter | Finding | Source |

| Pharmacokinetics | ||

| Half-life | Approximately 6 hours. | [2] |

| Plasma Concentration | Resulted in a two-fold higher plasma concentration of 2-DG compared to administration of 2-DG alone. | [4] |

| Efficacy | ||

| Glioblastoma Model | In an orthotopic brain tumor model, WP1122 showed a significant real-time inhibition of glycolysis. | [4] |

| Pancreatic Cancer Model | WP1234, a modified version of WP1122, showed a 20 to 50-fold greater ability to kill pancreatic cancer cell lines compared to traditional glycolysis inhibitors. | [2] |

Early-Stage Clinical Trial Results

Phase 1a Trial in Healthy Volunteers (NCT05195723)

A Phase 1a, first-in-human, randomized, double-blind, placebo-controlled, overlapping single and multiple ascending dose escalation study of WP1122 was conducted in the United Kingdom to establish the maximum tolerated dose (MTD) and evaluate its pharmacokinetics.[5][6]

Table 3: Summary of Phase 1a Clinical Trial Results for WP1122 in Healthy Volunteers

| Parameter | Result | Source |

| Safety and Tolerability | ||

| Maximum Tolerated Dose (MTD) | 16 mg/kg administered every 12 hours (32 mg/kg/day) for 7 days. | [5] |

| Safety Profile | Doses below the MTD were found to be safe and well-tolerated. The first single ascending dose cohort at 8 mg/kg was deemed safe and well-tolerated. | [5][7] |

| Pharmacokinetics | ||

| Conversion to 2-DG | Orally administered WP1122 is rapidly converted to 2-DG. | [5] |

| Dose Dependency | Delivers 2-DG in a dose-dependent manner. | [5] |

Detailed quantitative data on pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and a comprehensive list of adverse events from this study are not yet publicly available.

Phase 1 Trial in Glioblastoma Patients

Moleculin has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA) to initiate a Phase 1 open-label, single-arm, dose-escalation study of WP1122 in adult patients with glioblastoma.[8][9] As of the latest available information, the company is exploring opportunities for an investigator-initiated trial.[1] There are no publicly available results from this trial at this time.

Experimental Protocols

In Vitro Cytotoxicity Assays (Based on similar 2-DG analog studies)

-

Cell Culture: Human glioblastoma cell lines (e.g., U-87, U-251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of WP1122 or a vehicle control.

-

Viability/Proliferation Assays: After a specified incubation period (e.g., 48 or 72 hours), cell viability or proliferation is assessed using standard assays such as MTS, XTT, or a crystal violet-based assay. The absorbance is measured using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model (General methodology)

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., glioblastoma cells) are implanted subcutaneously or orthotopically into the mice.

-

Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. WP1122 is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Tumor Growth Measurement: Tumor volume is measured periodically using calipers.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentrations of WP1122 and its metabolite, 2-DG, using methods like liquid chromatography-mass spectrometry (LC-MS).

-

Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The efficacy of WP1122 is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

Signaling Pathways and Experimental Workflows

References

- 1. WP1122 - Moleculin [moleculin.com]

- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]

- 3. biospace.com [biospace.com]

- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. Moleculin Commences Dosing in Healthy Volunteers in Phase 1a Clinical Trial of WP1122 for the Treatment of COVID-19 [prnewswire.com]

- 7. Moleculin Announces Completion of First Single Ascending Dose (SAD) Cohort in Phase 1a Clinical Trial of WP1122 in the UK [prnewswire.com]

- 8. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]

- 9. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]

The Glycolytic Inhibitor WP1122: A Technical Guide to its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

WP1122 is a novel prodrug of the well-known glycolysis inhibitor 2-deoxy-D-glucose (2-DG). Engineered for improved pharmacokinetic and pharmacodynamic properties, WP1122 demonstrates significant potential in targeting the metabolic vulnerabilities of highly glycolytic tumors, such as glioblastoma. This technical guide provides an in-depth analysis of WP1122's core mechanism of action, its quantifiable effects on cellular metabolism, and detailed protocols for key experimental assessments. By inhibiting glycolysis, WP1122 disrupts the primary energy production pathway in cancer cells, leading to reduced proliferation and induction of apoptosis. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of targeting cancer metabolism.

Introduction

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides a survival advantage by supporting rapid cell proliferation. The glucose analog 2-deoxy-D-glucose (2-DG) has been extensively studied as a therapeutic agent to exploit this metabolic vulnerability. However, the clinical application of 2-DG has been hampered by its suboptimal pharmacological properties, including a short half-life.

WP1122, a di-acetylated prodrug of 2-DG, was developed to overcome these limitations. Its enhanced lipophilicity facilitates passive diffusion across the blood-brain barrier and cellular membranes. Once inside the cell, WP1122 is deacetylated by intracellular esterases, releasing 2-DG, which is then phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This metabolite competitively inhibits hexokinase, the first rate-limiting enzyme of glycolysis, leading to a blockade of the entire pathway. This guide details the cellular and metabolic consequences of WP1122 treatment.

Core Mechanism of Action

WP1122 functions as an intracellular depot for its active form, 2-DG. The primary mechanism of action is the competitive inhibition of hexokinase, which catalyzes the first committed step of glycolysis.

Figure 1: Mechanism of Action of WP1122.

Quantitative Effects on Cellular Metabolism

The inhibition of glycolysis by WP1122 leads to several measurable downstream effects, including reduced cell viability, decreased lactate (B86563) production, and altered cellular bioenergetics.

In Vitro Cytotoxicity

WP1122 exhibits potent cytotoxic effects against glioblastoma cell lines. The half-maximal inhibitory concentrations (IC50) for U-87 and U-251 cells are presented in Table 1.

| Cell Line | Treatment Duration | IC50 (mM) |

| U-87 | 48h | 3 |

| 72h | 2 | |

| U-251 | 48h | 1.25 |

| 72h | 0.8 | |

| Table 1: IC50 values of WP1122 in glioblastoma cell lines. Data extracted from Pająk et al., 2021. |

Inhibition of Lactate Production

A direct consequence of glycolysis inhibition is the reduction of lactate, the end product of aerobic glycolysis. WP1122 treatment significantly decreases lactate production in a dose-dependent manner in glioblastoma cells.

| Cell Line | WP1122 Concentration (mM) | Lactate Production (% of Control) |

| U-87 | 0.25 | ~80% |

| 0.5 | ~60% | |

| 1 | ~40% | |

| 2.5 | ~20% | |

| 5 | <20% | |

| U-251 | 0.25 | ~70% |

| 0.5 | ~50% | |

| 1 | ~30% | |

| 2.5 | <20% | |

| 5 | <20% | |

| Table 2: Dose-dependent effect of WP1122 on lactate production in glioblastoma cells after 72h treatment. Data estimated from graphical representations in Pająk et al., 2021. |

Signaling Pathway Interactions

The metabolic stress induced by WP1122 can intersect with key cellular signaling pathways, notably the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. HIF-1α is a master regulator of the cellular response to hypoxia and promotes the expression of glycolytic enzymes. Inhibition of glycolysis by 2-DG (the active form of WP1122) can be counteracted by HIF-1α activity, suggesting a potential mechanism of resistance.

Figure 2: Interaction of WP1122 with the HIF-1α Signaling Pathway.

Detailed Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from the methodology described by Pająk et al., 2021.

Objective: To determine the cytotoxic effect of WP1122 on cancer cells.

Materials:

-

Glioblastoma cells (e.g., U-87, U-251)

-

96-well plates

-

Complete culture medium

-

WP1122 stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of WP1122 in complete culture medium to achieve the desired final concentrations (e.g., 0.25–5 mM).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the respective WP1122 concentrations. Include a vehicle control (medium with the same concentration of the solvent used for WP1122).

-

Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Production Assay

This protocol is based on the methodology described by Pająk et al., 2021.

Objective: To quantify the effect of WP1122 on lactate secretion, an indicator of glycolytic activity.

Materials:

-

Glioblastoma cells (e.g., U-87, U-251)

-

24-well plates

-

Complete culture medium

-

WP1122 stock solution

-

Lactate Assay Kit (e.g., from Sigma-Aldrich or similar)

-

Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.

Procedure:

-

Seed cells in a 24-well plate and grow to a desired confluency.

-

Treat cells with various concentrations of WP1122 (e.g., 0.25–5 mM) for the specified duration (e.g., 72 hours).

-

At the end of the treatment, collect the cell culture medium from each well.

-

Centrifuge the collected medium to remove any detached cells or debris.

-

Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves preparing a reaction mixture and incubating it with the samples.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the lactate concentration based on a standard curve generated with lactate standards provided in the kit.

-

Normalize the lactate concentration to the cell number or total protein content of the corresponding well.

Extracellular Flux Analysis (Seahorse Assay)

This is a general protocol for a Glycolysis Stress Test using a Seahorse XF Analyzer, which can be adapted for WP1122 treatment.

Objective: To measure the real-time extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess the impact of WP1122 on glycolysis and mitochondrial respiration.

Figure 3: General Workflow for a Seahorse Glycolysis Stress Test.

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)

-

Glioblastoma cells

-

WP1122 stock solution

-

Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

-

Seahorse XF Base Medium supplemented with L-glutamine

Procedure:

-

Day 1: Seed cells in a Seahorse XF culture plate at a pre-determined optimal density and allow them to adhere overnight.

-

Day 2: Treat the cells with the desired concentrations of WP1122 or vehicle control for a specified duration.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.

-

Day 3 (Assay Day):

-

Replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.

-

Prepare the injection solutions from the Glycolysis Stress Test Kit (glucose, oligomycin, and 2-DG) in the assay medium.

-

Load the injection solutions into the appropriate ports of the hydrated sensor cartridge.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate and initiate the assay.

-

-

The instrument will measure baseline ECAR and OCR before sequentially injecting glucose, oligomycin, and 2-DG to determine key glycolytic parameters: glycolysis, glycolytic capacity, and glycolytic reserve.

-

After the assay, normalize the data to cell number or protein concentration.

Conclusion

WP1122 represents a promising next-generation glycolysis inhibitor with an improved pharmacological profile compared to its parent compound, 2-DG. Its ability to effectively target the metabolic machinery of highly glycolytic tumors, such as glioblastoma, has been demonstrated through its potent cytotoxic effects and its ability to inhibit lactate production. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of WP1122 on cellular metabolism and to explore its therapeutic potential in various cancer models. Understanding the interplay between WP1122-induced metabolic stress and key signaling pathways, such as HIF-1α, will be crucial for the rational design of combination therapies and for overcoming potential resistance mechanisms. This technical guide serves as a foundational resource to facilitate these future investigations.

In-Depth Technical Guide: Foundational Research on the Anticancer Effects of WP1122

For Researchers, Scientists, and Drug Development Professionals

Executive Summary